molecular formula C21H17FN2 B5870625 (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile

(2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B5870625
M. Wt: 316.4 g/mol
InChI Key: IQGGTJJNERESIN-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: Introduction of the phenyl and fluorophenyl groups can be done through electrophilic aromatic substitution reactions.

    Formation of the Nitrile Group: This can be introduced via a reaction with a suitable nitrile precursor under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrole ring or the phenyl groups.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Oxidized derivatives of the pyrrole or phenyl groups.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

Industry

    Materials Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which might affect its reactivity and applications.

    (2Z)-3-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile: Lacks the phenyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the fluorophenyl and phenyl groups, along with the nitrile group, makes (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile unique

Properties

IUPAC Name

(Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2/c1-15-12-17(16(2)24(15)19-8-4-3-5-9-19)13-18(14-23)20-10-6-7-11-21(20)22/h3-13H,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGGTJJNERESIN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(\C#N)/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.